
Physicochemical properties of 1-
carbamoylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-carbamoylpiperidine-4-

carboxylic Acid

Cat. No.: B3024036 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 1-Carbamoylpiperidine-4-
carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 1-carbamoylpiperidine-4-carboxylic acid, a heterocyclic compound of interest

in medicinal chemistry and drug development. As a derivative of isonipecotic acid, a known

GABA receptor modulator, understanding its fundamental characteristics is crucial for its

application as a synthetic building block. This document details its structural features,

computed physicochemical parameters, and expected spectroscopic signatures. Furthermore,

it offers detailed, field-proven experimental protocols for its characterization using modern

analytical techniques, designed to ensure data integrity and reproducibility for researchers,

scientists, and drug development professionals.

Molecular Identity and Structural Overview
1-Carbamoylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a

carboxylic acid group at the 4-position and a carbamoyl group (carboxamide) attached to the

ring nitrogen. This substitution pattern significantly influences its chemical behavior, particularly
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the basicity of the piperidine nitrogen, when compared to its parent compound, isonipecotic

acid.

Table 1: Chemical Identifiers[1]

Identifier Value

IUPAC Name 1-carbamoylpiperidine-4-carboxylic acid

CAS Number 467430-50-8

Molecular Formula C₇H₁₂N₂O₃

Canonical SMILES C1CN(CCC1C(=O)O)C(=O)N

| InChIKey | SIYQEPJUSPTPGW-UHFFFAOYSA-N |

Below is the two-dimensional structure of the molecule with a standardized numbering scheme

for spectroscopic reference.

Caption: 2D structure of 1-carbamoylpiperidine-4-carboxylic acid.

Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological and chemical

systems, influencing everything from solubility to reactivity. The data presented here are

derived from computational models and comparisons with analogous structures.

Table 2: Summary of Physicochemical Properties
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Property Value Source

Molecular Weight 172.18 g/mol PubChem[1]

Exact Mass 172.08479225 Da PubChem[1]

XLogP3 (LogP) -0.8 PubChem[1]

Topological Polar Surface Area 83.6 Å² PubChem[1]

Hydrogen Bond Donors 2 PubChem (Computed)

Hydrogen Bond Acceptors 3 PubChem (Computed)

pKa (Carboxylic Acid) ~3.5 - 4.5 Estimated

| Water Solubility | Expected to be soluble | Inferred[2] |

Lipophilicity and Solubility
The computed octanol-water partition coefficient (XLogP3) is -0.8, indicating that the molecule

is hydrophilic.[1] This is expected given the presence of three polar functional groups capable

of hydrogen bonding: a carboxylic acid, an amide, and a tertiary amine-like nitrogen within the

carbamoyl structure. Consequently, the compound is predicted to be soluble in water and other

polar solvents like methanol, ethanol, and DMSO.[2] Its low lipophilicity suggests it would have

poor passive diffusion across biological membranes like the blood-brain barrier, a trait it shares

with its parent compound, isonipecotic acid.[3]

Acidity and Ionization State
The primary ionizable functional group is the carboxylic acid. Unlike isonipecotic acid, which is

zwitterionic and possesses two pKa values (one for the acid and one for the secondary amine),

the nitrogen in 1-carbamoylpiperidine-4-carboxylic acid is part of an amide-like structure.[4]

The resonance delocalization of the nitrogen's lone pair into the adjacent carbonyl group

effectively removes its basicity. Therefore, the molecule behaves as a simple monoprotic acid.

The pKa of the carboxylic acid is estimated to be in the range of 3.5 to 4.5, typical for a

carboxylic acid in this environment.

Caption: Ionization equilibrium of the carboxylic acid group.
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Spectroscopic and Structural Characterization
Protocols
Confirming the identity and purity of the compound is paramount. The following section outlines

standard operating procedures for its characterization by NMR, IR, and MS, explaining the

rationale behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation in solution. A combination

of 1D (¹H, ¹³C) and 2D (e.g., COSY) experiments is recommended.

Sample Preparation:

Accurately weigh 5-10 mg of 1-carbamoylpiperidine-4-carboxylic acid.

Dissolve the sample in 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly

recommended as it allows for the observation of exchangeable protons (COOH and NH₂)

and is an excellent solvent for this polar molecule.[5]

Transfer the clear solution to a 5 mm NMR tube.

¹H NMR Acquisition (500 MHz):

Rationale: To identify all proton environments and their couplings.

Parameters:

Pulse Program: Standard single pulse (zg30).

Spectral Width: ~16 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

Number of Scans: 16-64.
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¹³C{¹H} NMR Acquisition (125 MHz):

Rationale: To identify all unique carbon environments.

Parameters:

Pulse Program: Standard proton-decoupled with NOE (zgpg30).

Spectral Width: ~220 ppm.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

2D COSY Acquisition:

Rationale: To establish proton-proton (¹H-¹H) coupling networks, confirming the

connectivity of the piperidine ring protons.

Parameters: Use standard spectrometer cosygpqf pulse programs.
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Sample Preparation
(5-10 mg in 0.6 mL DMSO-d₆)

Transfer to NMR Tube

Insert into Spectrometer
(e.g., 500 MHz)

¹H NMR Acquisition
(Structure & Integration)

Data Acquisition

¹³C NMR Acquisition
(Carbon Skeleton)

Data Acquisition

2D COSY Acquisition
(¹H-¹H Connectivity)

Data Acquisition

Spectral Processing & Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for NMR-based structural elucidation.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)[5]
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Proton
Position(s)

Predicted δ
(ppm)

Multiplicity Integration Rationale

COOH 12.0 - 12.5 broad s 1H
Acidic proton,
exchangeable
with D₂O.

CONH₂ 6.8 - 7.5 broad s 2H

Amide protons,

may show

restricted

rotation,

exchangeable

with D₂O.

H-2eq, H-6eq 3.7 - 4.0 m 2H

Deshielded by

the adjacent N-

carbamoyl group.

H-2ax, H-6ax 2.9 - 3.2 m 2H

Shielded relative

to equatorial

counterparts.

H-4 2.4 - 2.6 m 1H

Methine proton

adjacent to the

carboxylic acid.

| H-3, H-5 | 1.6 - 2.0 | m | 4H | Piperidine ring methylene protons. |

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Carbon Position(s) Predicted δ (ppm) Rationale

COOH 175 - 178
Carboxylic acid carbonyl
carbon.

CONH₂ 155 - 158 Carbamoyl carbonyl carbon.

C-2, C-6 43 - 46
Carbons adjacent to the ring

nitrogen.

C-4 40 - 42
Methine carbon bearing the

carboxylic acid.

| C-3, C-5 | 28 - 32 | Piperidine ring methylene carbons. |

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to confirm the presence of key functional groups. A sample

analyzed via ATR (Attenuated Total Reflectance) should exhibit characteristic absorption

bands.

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

N-H stretch (Amide): Two medium-to-sharp peaks around 3350 and 3180 cm⁻¹.

C=O stretch (Carboxylic Acid & Amide): A strong, intense band (or overlapping bands) in the

region of 1640-1720 cm⁻¹.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for

confirming the molecular formula.

Expected Ion (Negative Mode): [M-H]⁻ at m/z 171.0775, corresponding to the formula

C₇H₁₁N₂O₃⁻.

Expected Ion (Positive Mode): [M+H]⁺ at m/z 173.0921 (C₇H₁₃N₂O₃⁺) or [M+Na]⁺ at m/z

195.0740 (C₇H₁₂N₂O₃Na⁺).
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Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules. HRMS

provides a highly accurate mass measurement, allowing for the unambiguous determination

of the elemental composition.[1]

Synthesis and Reactivity Insights
From a synthetic standpoint, 1-carbamoylpiperidine-4-carboxylic acid is most logically

prepared from isonipecotic acid (piperidine-4-carboxylic acid). A potential route involves the

reaction of isonipecotic acid with an isocyanate source, such as potassium cyanate in the

presence of an acid, to form the N-carbamoyl group.

The molecule serves as a valuable building block for further chemical modification. The

carboxylic acid is the primary reactive handle, amenable to standard transformations such as:

Esterification: Reaction with an alcohol under acidic conditions.[6]

Amide Coupling: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction

with a primary or secondary amine to form a new amide bond.[6][7]

These reactions allow for the incorporation of the 1-carbamoylpiperidine-4-carboxamide

scaffold into larger, more complex molecules during the drug discovery process.

Conclusion
1-Carbamoylpiperidine-4-carboxylic acid is a hydrophilic, monoprotic acid whose key

structural and physicochemical features are dominated by its polar functional groups. Its

properties, including a low LogP and a well-defined acidic pKa, are critical for its handling,

formulation, and application in synthetic chemistry. The analytical protocols detailed in this

guide provide a robust framework for researchers to verify the identity, purity, and structure of

this compound, ensuring high-quality data for downstream applications in pharmaceutical and

chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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